Clarithromycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

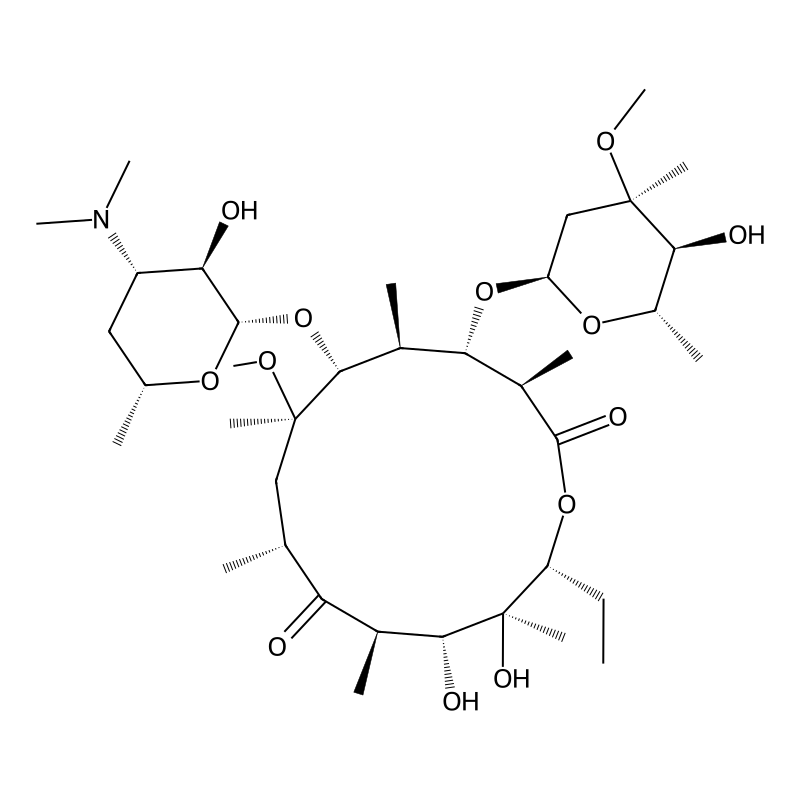

Clarithromycin is a semi-synthetic, 14-membered macrolide antibiotic derived from erythromycin, distinguished by the methylation of the 6-hydroxyl group (6-O-methylerythromycin). This specific structural modification prevents the formation of inactive hemiketal intermediates in low-pH environments, fundamentally altering its physicochemical stability and pharmacokinetic profile [1]. In industrial and research procurement, clarithromycin is primarily sourced as an active pharmaceutical ingredient (API) for oral formulations, a chemical standard for antimicrobial susceptibility testing, and a stable precursor for synthesizing next-generation macrolide derivatives. Its well-characterized polymorphic behavior and high tissue penetration make it a critical baseline material for formulation scientists and microbiologists modeling intracellular pathogen eradication [2].

References

- [1] Nakagawa, Y., et al. "Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin." Chemical and Pharmaceutical Bulletin 40.3 (1992): 725-728.

- [2] Truong, Q., et al. "In Vitro Activities of Clarithromycin and Azithromycin against Clinical Isolates of Mycobacterium avium-M. intracellulare." Antimicrobial Agents and Chemotherapy 43.6 (1999): 1506-1507.

Substituting clarithromycin with its natural precursor, erythromycin, results in rapid degradation during gastric pH modeling, as erythromycin quickly converts to an inactive 8,9-anhydro-6,9-hemiketal, compromising formulation viability [1]. Conversely, substituting clarithromycin with azithromycin—a 15-membered azalide—alters target binding kinetics and reduces in vitro potency against specific pathogens such as the Mycobacterium avium complex (MAC), requiring significantly higher minimum inhibitory concentrations (MICs) [2]. Furthermore, failure to specify the exact crystalline polymorph of clarithromycin (e.g., Form I versus Form II) during procurement leads to unpredictable dissolution rates, as metastable forms undergo surface phase transitions that actively suppress drug release [3].

References

- [1] Nakagawa, Y., et al. "Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin." Chemical and Pharmaceutical Bulletin 40.3 (1992): 725-728.

- [2] Truong, Q., et al. "In Vitro Activities of Clarithromycin and Azithromycin against Clinical Isolates of Mycobacterium avium-M. intracellulare." Antimicrobial Agents and Chemotherapy 43.6 (1999): 1506-1507.

- [3] Fujiki, S., et al. "Suppressed Release of Clarithromycin from Tablets by Crystalline Phase Transition of Metastable Polymorph Form I." Journal of Pharmaceutical Sciences 104.11 (2015).

Gastric-pH Stability and Degradation Kinetics

The 6-O-methylation of clarithromycin confers quantifiably higher resistance to acid-catalyzed degradation compared to erythromycin. In an acidic solution at pH 1.39, clarithromycin exhibits a degradation half-life of 17 minutes, whereas erythromycin degrades with a half-life of merely 3 seconds[1]. This 340-fold increase in stability prevents premature conversion into inactive hemiketal intermediates.

| Evidence Dimension | Half-life in acidic solution |

| Target Compound Data | Clarithromycin: Half-life of 17 minutes |

| Comparator Or Baseline | Erythromycin: Half-life of 3 seconds |

| Quantified Difference | 340-fold greater stability in highly acidic conditions |

| Conditions | Aqueous solution at pH 1.39, 37°C |

Ensures API integrity during the development of oral dosage forms and gastric-release models without requiring extreme enteric coating measures.

Polymorph-Specific Dissolution and Phase Transition Behavior

Clarithromycin's solid-state properties heavily depend on its polymorphic form, dictating procurement specifications for API processing. While the metastable Form I initially shows a higher dissolution rate than the thermodynamically stable Form II, exposure to external aqueous solutions causes Form I to spontaneously form fine needle-shaped Form IV crystals on its surface[1]. This phase transition severely suppresses further drug release and delays tablet disintegration compared to the predictable release profile of Form II.

| Evidence Dimension | Crystalline phase stability and release kinetics |

| Target Compound Data | Clarithromycin Form II: Stable, predictable dissolution profile |

| Comparator Or Baseline | Clarithromycin Form I: Delayed release due to Form IV surface crystallization |

| Quantified Difference | Qualitative shift from immediate release to suppressed release via spontaneous surface crystallization |

| Conditions | Tablet disintegration and liquid penetration testing in aqueous media |

Forces buyers to strictly specify Form II for standard immediate-release formulations or intentionally procure Form I for sustained-release designs.

In Vitro Potency Against Mycobacterium avium Complex (MAC)

In comparative microbiological assays against clinical isolates of the Mycobacterium avium-M. intracellulare complex, clarithromycin demonstrates significantly higher in vitro potency than azithromycin. For 90% of tested isolates, the minimum inhibitory concentration (MIC) of clarithromycin was two- to eightfold lower than that of azithromycin, with clarithromycin achieving a median MIC of ≤2 μg/ml compared to azithromycin's 8 μg/ml[1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. avium complex |

| Target Compound Data | Clarithromycin: Median MIC ≤2 μg/ml |

| Comparator Or Baseline | Azithromycin: Median MIC 8 μg/ml |

| Quantified Difference | 2- to 8-fold lower MIC for 90% of MAC isolates |

| Conditions | In vitro modified agar proportion method against 20 clinical MAC isolates |

Establishes clarithromycin as the preferred high-potency standard for MAC susceptibility testing and combination therapy research.

Target Residence Time on H. pylori Ribosomes

Clarithromycin forms an exceptionally stable complex with Helicobacter pylori ribosomes, a critical factor for intracellular efficacy. Kinetic studies using 14C-labeled macrolides reveal that clarithromycin and its metabolites exhibit extremely slow dissociation rate constants (e.g., 7.07 x 10^-4 min^-1), resulting in dissociation half-times of 7 to 16 hours [1]. These rates are two orders of magnitude slower than the dissociation of macrolides from standard gram-negative ribosomes.

| Evidence Dimension | Dissociation half-time from H. pylori ribosomes |

| Target Compound Data | Clarithromycin: Dissociation half-time of 7 to 16 hours |

| Comparator Or Baseline | Standard gram-negative ribosomes: Dissociation rates ~100-fold faster |

| Quantified Difference | 2 orders of magnitude slower dissociation rate |

| Conditions | In vitro binding assays using isolated H. pylori 70S ribosomes |

Provides a highly stable, long-residence-time molecular probe for researchers investigating ribosomal binding kinetics and macrolide resistance mechanisms.

Oral Formulation and Gastric-Release Modeling

Due to its 340-fold greater acid stability compared to erythromycin, clarithromycin is the preferred macrolide API for developing and testing non-enteric-coated oral dosage forms and modeling drug survival in low-pH gastric environments [1].

Polymorph-Controlled API Manufacturing and Quality Control

Because metastable Form I undergoes spontaneous surface crystallization into Form IV that suppresses release, industrial procurement must strictly specify clarithromycin Form II for immediate-release tablets, utilizing powder X-ray diffraction (PXRD) to ensure batch-to-batch polymorphic purity [2].

Antimicrobial Susceptibility Testing for Nontuberculous Mycobacteria

With a median MIC of ≤2 μg/ml against MAC isolates (2- to 8-fold lower than azithromycin), clarithromycin serves as the primary quantitative benchmark in clinical microbiology labs evaluating new combination therapies for nontuberculous mycobacterial infections [3].

Ribosomal Binding and Resistance Mechanism Studies

The exceptionally slow dissociation half-time (7 to 16 hours) of clarithromycin from H. pylori ribosomes makes it an ideal molecular probe for structural biologists mapping the peptidyl transferase loop and investigating the molecular basis of 23S rRNA mutations[4].

References

- [1] Nakagawa, Y., et al. "Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin." Chemical and Pharmaceutical Bulletin 40.3 (1992): 725-728.

- [2] Fujiki, S., et al. "Suppressed Release of Clarithromycin from Tablets by Crystalline Phase Transition of Metastable Polymorph Form I." Journal of Pharmaceutical Sciences 104.11 (2015).

- [3] Truong, Q., et al. "In Vitro Activities of Clarithromycin and Azithromycin against Clinical Isolates of Mycobacterium avium-M. intracellulare." Antimicrobial Agents and Chemotherapy 43.6 (1999): 1506-1507.

- [4] Goldman, R. C., et al. "Tight binding of clarithromycin, its 14-(R)-hydroxy metabolite, and erythromycin to Helicobacter pylori ribosomes." Antimicrobial Agents and Chemotherapy 38.7 (1994): 1496-1500.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.16 (LogP)

log Kow = 3.16

1.7

Decomposition

Appearance

Melting Point

217 - 220 °C

Storage

UNII

GHS Hazard Statements

H302 (99.52%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of Helicobacter spp. infections

Livertox Summary

Drug Classes

Antiinfective Agents

Therapeutic Uses

Oral clarithromycin is used in combination with amoxicillin and lansoprazole or omeprazole (triple therapy) for the treatment of Helicobacter pylori infection and duodenal ulcer disease. Clarithromycin also is used orally in combination with omeprazole (dual therapy) or ranitidine bismuth citrate for the treatment of H. pylori infection in patients with an active duodenal ulcer. Clarithromycin also has been used orally in other multiple-drug regimens (with or without amoxicillin, lansoproprazole, omeprazole, or ranitidine bismuth citrate) for the treatment of H. pylori infection associated with peptic ulcer disease. /Included in US product labeling/

Clarithromycin is used orally for the treatment of pharyngitis and tonsillitis, mild to moderate respiratory tract infections (acute bacterial exacerbation of chronic bronchitis, acute maxillary sinusitis, community-acquired pneumonia), uncomplicated skin and skin structure infections, and acute otitis media caused by susceptible organisms. Clarithromycin also is used orally in the treatment of disseminated infections caused by Mycobacterium avium complex (MAC) in patients with advanced human immunodeficiency virus (HIV) infection and for prevention of disseminated MAC infection (both primary and secondary prophylaxis) in HIV-infected individuals. /Included in US product labeling/

Clarithromycin (conventional tablets) is used in conjunction with amoxicillin and lansoprazole or omeprazole (triple therapy) for the treatment of Helicobacter pylori (formerly Campylobacter pylori or C. pyloridis) infection in patients with duodenal ulcer disease (active or up to 1-year history of duodenal ulcer). Clarithromycin also is used in conjunction with omeprazole (dual therapy) or ranitidine bismuth citrate for the treatment of H. pylori infection in patients with an active duodenal ulcer. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for Clarithromycin (17 total), please visit the HSDB record page.

Pharmacology

Clarithromycin is a semisynthetic 14-membered ring macrolide antibiotic. Clarithromycin binds to the 50S ribosomal subunit and inhibits RNA-dependent protein synthesis in susceptible organisms. Clarithromycin has been shown to eradicate gastric MALT (mucosa-associated lymphoid tissue) lymphomas, presumably due to the eradication of tumorigenic Helicobacter pylori infection. This agent also acts as a biological response modulator, possibly inhibiting angiogenesis and tumor growth through alterations in growth factor expression. (NCI04)

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01F - Macrolides, lincosamides and streptogramins

J01FA - Macrolides

J01FA09 - Clarithromycin

Mechanism of Action

Clarithromycin usually is bacteriostatic, although it may be bactericidal in high concentrations or against highly susceptible organisms. Bactericidal activity has been observed against Streptococcus pyogenes, S. pneumoniae, Haemophilus influenzae, and Chlamydia trachomatis. Clarithromycin inhibits protein synthesis in susceptible organisms by penetrating the cell wall and binding to 50S ribosomal subunits, thereby inhibiting translocation of aminoacyl transfer-RNA and inhibiting polypeptide synthesis. The site of action of clarithromycin appears to be the same as that of erythromycin, clindamycin, lincomycin, and chloramphenicol.

Vapor Pressure

Pictograms

Irritant

Other CAS

81103-11-9

Absorption Distribution and Excretion

After a 250 mg tablet every 12 hours, approximately 20% of the dose is excreted in the urine as clarithromycin, while after a 500 mg tablet every 12 hours, the urinary excretion of clarithromycin is somewhat greater, approximately 30%.

Limited data are available on the distribution of clarithromycin in humans. Clarithromycin and 14-hydroxyclarithromycin appear to be distributed into most body tissues and fluids. Because of high intracellular concentrations of the drug, tissue concentrations are higher than serum concentrations. High concentrations of clarithromycin were present in tissue samples obtained from patients undergoing surgery. In patients who received 250-500 mg of clarithromycin orally every 12 hours for 3 days prior to surgery, peak clarithromycin concentrations in lung, tonsils, and nasal mucosa reportedly were attained 4 hours after administration and averaged 13.5-17.5, 5.3-6.5, and 5.9-8.3 mg/ kg, respectively; however, it has been suggested that these data may represent an overestimate of clarithromycin tissue concentrations because of the microbiologic assay's inability to distinguish between parent drug and its active metabolite. In children receiving clarithromycin suspension for otitis media at a dosage of 7.5 mg/kg every 12 hours for 5 doses, peak clarithromycin and 14- hydroxyclarithromycin concentrations in middle ear fluid were 2.5 and 1.3 ug/ mL, respectively; concomitant serum concentrations were 1.7 and 0.8 ug/mL, respectively. Results of studies in animals given radiolabeled clarithromycin or erythromycin indicate higher and more prolonged activity of clarithromycin in various body tissues, particularly the lung

Clarithromycin is absorbed rapidly from the GI tract after oral administration; GI absorption of the drug exceeds that of erythromycin.

Clarithromycin is eliminated by both renal and nonrenal mechanisms.

Following oral administration of a single 250-mg dose of radiolabeled clarithromycin in healthy men, approximately 38% of the dose (18% as clarithromycin) was excreted in urine, and 40% in feces (4% as clarithromycin), over 5 days. With oral administration of 250 or 500 mg of clarithromycin as tablets every 12 hours, approximately 20 or 30% of the respective dose is excreted unchanged in urine within 12 hours. After an oral clarithromycin dosage of 250 mg every 12 hours as the suspension, approximately 40% of the administered dose is excreted unchanged in urine. The principal metabolite found in urine is 14-hydroxyclarithromycin, which accounts for approximately 10-15% of the dose following administration of 250 or 500 mg of clarithromycin as tablets.

For more Absorption, Distribution and Excretion (Complete) data for Clarithromycin (6 total), please visit the HSDB record page.

Metabolism Metabolites

The principal metabolite found in urine is 14-hydroxyclarithromycin, which accounts for approximately 10-15% of the dose following administration of 250 or 500 mg of clarithromycin as tablets.

Clarithromycin is extensively metabolized in the liver, principally by oxidative N- demethylation and hydroxylation at the 14 position; hydrolytic cleavage of the cladinose sugar moiety also occurs in the stomach to a minor extent. Although at least 7 metabolites of clarithromycin have been identified, 14-hydroxyclarithromycin is the principal metabolite in serum and the only one with substantial antibacterial activity. While both the R- and S-epimers of 14-hydroxyclarithromycin are formed in vivo, the R-epimer is present in greater amounts and has the greatest antimicrobial activity. Metabolism of clarithromycin appears to be saturable since the amount of 14-hydroxyclarithromycin after an 800-mg dose of the parent drug is only marginally greater than that after a 250-mg dose.

Following oral administration of a single 250-mg dose of radiolabeled clarithromycin in healthy men, approximately 38% of the dose (18% as clarithromycin) was excreted in urine, and 40% in feces (4% as clarithromycin), over 5 days. ... The principal metabolite found in urine is 14-hydroxyclarithromycin, which accounts for approximately 10-15% of the dose following administration of 250 or 500 mg of clarithromycin as tablets.

Wikipedia

Drug Warnings

/The investigators/ treated 13 elderly patients with chronic mycobacterial lung disease with clarithromycin using 1000 mg b.i.d. as monotherapy. Patients had a mean age of 70 years, and 12 of 13 had creatinine clearances of 31-71 ml/min. Adverse events were seen in 100% of patients, with the most common being bitter taste (92%), nausea (92%), vomiting (54%) and central nervous system symptoms (54%). Elevated liver enzymes developed in five (38%) of 13 patients at weeks 1-6 of therapy. Mean serum levels of clarithromycin plus its 14-OH metabolite were 12.9 +/- 3.6 micrograms/ml (SD). There were 11 patients (85%) who discontinued the high dose within 3 months because of side effects. Serum drug levels of clarithromycin plus its 14-OH metabolite consistently exceeded 12 micrograms/ml in six of six patients who discontinued drug (10 of 10 values) compared with neither of two patients who tolerated the high dose (0 of 6 values). A dose reduction to 500 mg b.i.d. was well tolerated (nine of 10 patients). Future trials with clarithromycin in this population should use lower doses with attention to body mass and renal function to minimize side effects.

Corneal opacities have occurred in animals at clarithromycin dosages 8- 12 times the maximum recommended human dosage (on a mg/m2 basis).

Other adverse effects reported with combined clarithromycin-omeprazole therapy that differed from those reported with omeprazole alone included rhinitis (2% of patients), pharyngitis (1% of patients), and flu syndrome (1% of patients).

For more Drug Warnings (Complete) data for Clarithromycin (22 total), please visit the HSDB record page.

Biological Half Life

Following oral administration of single 250-mg or 1.2-g doses of clarithromycin conventional tablets in healthy men, the elimination half-life averaged 4 or 11 hours, respectively. During multiple dosing every 12 hours, the elimination half-life of clarithromycin reportedly increased from 3-4 hours following a 250-mg dose (conventional tablets) every 12 hours to 5-7 hours following a 500-mg dose every 8-12 hours; the half-life of 14-hydroxyclarithromycin increased from 5-6 hours with a 250-mg dose to 7-9 hours with a 500-mg dose. When clarithromycin is administered as the oral suspension, the elimination half-life of the drug and of its 14-hydroxy metabolite appear to be similar to those observed at steady-state following administration of equivalent doses of clarithromycin as tablets.

Use Classification

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Antiinfectives for systemic use -> Antibacterials for systemic use -> Macrolides, lincosamines and streptogramins -> Macrolides -> Antibiotics

Pharmaceuticals

Methods of Manufacturing

Antibiotics are fermentation products and are isolated either as unfinished products or as intermediates, generally solid substances of limited stability. They are purified by methods normally employed in organic chemistry, which include chromatography, crystallization, and precipitation. /Antibiotics/

Analytic Laboratory Methods

Analyte: Clarithromycin; matrix: gastric juice; procedure: high performance liquid chromatography with ultraviolet detection at 210 nm; limit of detection: 400 ng/mL (water), 780 ng/mL (gastric juice)

Analyte: Clarithromycin; matrix: blood, urine; procedure: high performance liquid chromatography

Analyte: Clarithromycin; matrix: blood, gastric juice, gastric mucosa, saliva, vitreous humor; procedure: high performance liquid chromatography; limit of detection: 30ng/mL

For more Analytic Laboratory Methods (Complete) data for Clarithromycin (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Clarithromycin granules for oral suspension should be stored in well-closed containers at 15-30 °C. Following reconstitution as directed, oral suspensions of clarithromycin should be stored at 15-30 °C in well-closed containers; the reconstituted suspension should not be refrigerated.

Commercially available clarithromycin 250-mg conventional tablets should be stored in well-closed containers at 15-30 °C and should be protected from light.1 Clarithromycin 500-mg conventional tablets should be stored in well- closed containers at controlled room temperature between 20-25 det C. Clarithromycin extended-release tablets should be stored at 20-25 °C, but may be exposed to temperatures ranging from 15-30 °C.

Interactions

Concomitant administration of clarithromycin and cisapride is contraindicated. Coadministration of clarithromycin and/or erythromycin with cisapride has been associated with QT prolongation and serious cardiac arrhythmias (ventricular tachycardia, ventricular fibrillation, torsades de pointes); fatalities have been reported. In 2 patients with chronic renal failure who were receiving cisapride (10 mg 3-4 times daily), QT prolongation and/or torsades de pointes occurred within several days after initiating therapy with clarithromycin (500 mg twice daily). Elevated serum cisapride concentrations observed in one patient decreased following discontinuance of clarithromycin.

Clarithromycin should be used with caution in patients receiving carbamazepine; if such concomitant therapy is used, a reduction in carbamazepine dosage and/or monitoring of plasma carbamazepine concentrations is advised. Limited data in healthy men indicate that clarithromycin may increase area under the serum concentration-time curve (AUC) for carbamazepine and decrease peak serum concentration and AUC for carbamazepine 10,11-epoxide (CBZ-E).2 51 In addition, increased plasma concentrations of carbamazepine (but not CBZ-E) and, in some patients, manifestations of carbamazepine toxicity (i.e., drowsiness, dizziness, ataxia) occurred within 3-5 days after initiation of clarithromycin therapy (200 mg twice daily) in several patients receiving carbamazepine (600 mg/day) with or without other drugs; plasma carbamazepine concentrations decreased and toxic manifestations subsided within several days following carbamazepine discontinuation.

The manufacturer of eszopiclone states that eszopiclone dosage should be reduced if the drug is used concomitantly with a potent CYP3A4 inhibitor, including clarithromycin. In such situations, the initial eszopiclone dosage should not exceed 1 mg but may be increased to 2 mg if clinically indicated.457

For more Interactions (Complete) data for Clarithromycin (36 total), please visit the HSDB record page.

Dates

2: Gisbert JP, McNicholl AG. Optimization strategies aimed to increase the efficacy of H. pylori eradication therapies. Helicobacter. 2017 May 2. doi: 10.1111/hel.12392. [Epub ahead of print] Review. PubMed PMID: 28464347.

3: Jung YS, Park CH, Park JH, Nam E, Lee HL. Efficacy of Helicobacter pylori eradication therapies in Korea: A systematic review and network meta-analysis. Helicobacter. 2017 Apr 19. doi: 10.1111/hel.12389. [Epub ahead of print] Review. PubMed PMID: 28425141.

4: Abad VC, Guilleminault C. New developments in the management of narcolepsy. Nat Sci Sleep. 2017 Mar 3;9:39-57. doi: 10.2147/NSS.S103467. eCollection 2017. Review. PubMed PMID: 28424564; PubMed Central PMCID: PMC5344488.

5: Wong AY, Chan EW, Anand S, Worsley AJ, Wong IC. Managing Cardiovascular Risk of Macrolides: Systematic Review and Meta-Analysis. Drug Saf. 2017 Apr 10. doi: 10.1007/s40264-017-0533-2. [Epub ahead of print] Review. PubMed PMID: 28397186.

6: Hu Y, Zhu Y, Lu NH. Primary Antibiotic Resistance of Helicobacter pylori in China. Dig Dis Sci. 2017 May;62(5):1146-1154. doi: 10.1007/s10620-017-4536-8. Epub 2017 Mar 17. Review. PubMed PMID: 28315035.

7: Zareifopoulos N, Panayiotakopoulos G. Neuropsychiatric Effects of Antimicrobial Agents. Clin Drug Investig. 2017 May;37(5):423-437. doi: 10.1007/s40261-017-0498-z. Review. PubMed PMID: 28197902.

8: Giguère S. Treatment of Infections Caused by Rhodococcus equi. Vet Clin North Am Equine Pract. 2017 Apr;33(1):67-85. doi: 10.1016/j.cveq.2016.11.002. Epub 2017 Feb 1. Review. PubMed PMID: 28161038.

9: Talebi Bezmin Abadi A. Helicobacter pylori treatment: New perspectives using current experience. J Glob Antimicrob Resist. 2017 Mar;8:123-130. doi: 10.1016/j.jgar.2016.11.008. Epub 2017 Jan 25. Review. PubMed PMID: 28131855.

10: Lee JY, Park KS. Optimal First-Line Treatment for Helicobacter pylori Infection: Recent Strategies. Gastroenterol Res Pract. 2016;2016:9086581. doi: 10.1155/2016/9086581. Epub 2016 Dec 13. Review. PubMed PMID: 28070184; PubMed Central PMCID: PMC5187483.

11: Nenoff P, Manos A, Ehrhard I, Krüger C, Paasch U, Helmbold P, Handrick W. [Non-viral sexually transmitted infections - Epidemiology, clinical manifestations, diagnostics and therapy : Part 2: Chlamydia and mycoplasma]. Hautarzt. 2017 Jan;68(1):50-58. doi: 10.1007/s00105-016-3906-z. Review. German. PubMed PMID: 27981387.

12: Vardakas KZ, Trigkidis KK, Falagas ME. Fluoroquinolones or macrolides in combination with β-lactams in adult patients hospitalized with community acquired pneumonia: a systematic review and meta-analysis. Clin Microbiol Infect. 2017 Apr;23(4):234-241. doi: 10.1016/j.cmi.2016.12.002. Epub 2016 Dec 10. Review. PubMed PMID: 27965070.

13: Zhanel GG, Hartel E, Adam H, Zelenitsky S, Zhanel MA, Golden A, Schweizer F, Gorityala B, Lagacé-Wiens PR, Walkty AJ, Gin AS, Hoban DJ, Lynch JP 3rd, Karlowsky JA. Solithromycin: A Novel Fluoroketolide for the Treatment of Community-Acquired Bacterial Pneumonia. Drugs. 2016 Dec;76(18):1737-1757. Review. PubMed PMID: 27909995.

14: Abokwidir M, Feldman SR. Rosacea Management. Skin Appendage Disord. 2016 Sep;2(1-2):26-34. Epub 2016 May 18. Review. PubMed PMID: 27843919; PubMed Central PMCID: PMC5096126.

15: Kafshdooz T, Akbarzadeh A, Majdi Seghinsara A, Pourhassan M, Nasrabadi HT, Milani M. Role of Probiotics in Managing of Helicobacter Pylori Infection: A Review. Drug Res (Stuttg). 2017 Feb;67(2):88-93. doi: 10.1055/s-0042-116441. Epub 2016 Nov 7. Review. PubMed PMID: 27824431.

16: Murad HA. Does Helicobacter pylori eradication therapy trigger or protect against Crohn's disease? Acta Gastroenterol Belg. 2016 Jul-Sep;79(3):349-354. Review. PubMed PMID: 27821031.

17: Pellicano R, Ribaldone DG, Fagoonee S, Astegiano M, Saracco GM, Mégraud F. A 2016 panorama of Helicobacter pylori infection: key messages for clinicians. Panminerva Med. 2016 Dec;58(4):304-317. Review. PubMed PMID: 27716738.

18: Vianna JS, Ramis IB, Ramos DF, VON Groll A, Silva PE. DRUG RESISTANCE IN HELICOBACTER PYLORI. Arq Gastroenterol. 2016 Oct-Dec;53(4):215-223. doi: 10.1590/S0004-28032016000400002. Review. PubMed PMID: 27706449.

19: Xin Y, Manson J, Govan L, Harbour R, Bennison J, Watson E, Wu O. Pharmacological regimens for eradication of Helicobacter pylori: an overview of systematic reviews and network meta-analysis. BMC Gastroenterol. 2016 Jul 26;16(1):80. doi: 10.1186/s12876-016-0491-7. Review. PubMed PMID: 27460211; PubMed Central PMCID: PMC4962503.

20: Pereyre S, Goret J, Bébéar C. Mycoplasma pneumoniae: Current Knowledge on Macrolide Resistance and Treatment. Front Microbiol. 2016 Jun 22;7:974. doi: 10.3389/fmicb.2016.00974. eCollection 2016. Review. PubMed PMID: 27446015; PubMed Central PMCID: PMC4916212.